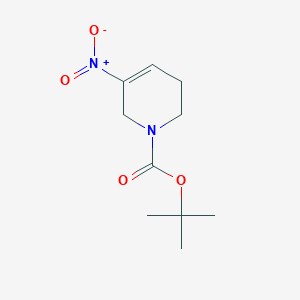5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC16203368
Molecular Formula: C10H16N2O4
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16N2O4 |
|---|---|
| Molecular Weight | 228.24 g/mol |
| IUPAC Name | tert-butyl 5-nitro-3,6-dihydro-2H-pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-6-4-5-8(7-11)12(14)15/h5H,4,6-7H2,1-3H3 |
| Standard InChI Key | CBPRCCJOWWFOTL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC=C(C1)[N+](=O)[O-] |
Introduction
5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its molecular formula and a molecular weight of 228.25 g/mol, with a CAS number of 2270908-47-7. It features a pyridine ring with a nitro substituent at position five and a tert-butyl ester at position one, making it a versatile intermediate for various chemical transformations.
Synthesis Methods
The synthesis of 5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester typically involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the reactions and confirm product identity.
Applications in Medicinal Chemistry
Compounds with similar structures to 5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester have shown potential biological activities, including antimicrobial and anticancer properties. This suggests that this compound could be explored further for therapeutic applications.
Potential Biological Activities Table
| Activity | Description |
|---|---|
| Antimicrobial | Potential against various microbial strains |
| Anticancer | Possible inhibition of cancer cell growth |
Chemical Reactions and Transformations
5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions facilitated by specific reagents or catalysts. These reactions are crucial for further transformations in organic synthesis, allowing the compound to be modified into diverse chemical entities.
Common Chemical Reactions
-
Hydrolysis: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
-
Reduction: The nitro group can be reduced to an amine, which can then be further modified.
-
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume